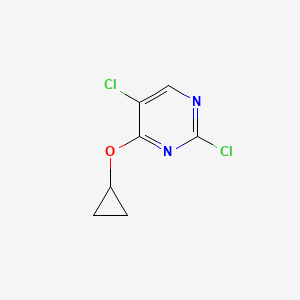

2,5-Dichloro-4-cyclopropoxypyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6Cl2N2O |

|---|---|

Molecular Weight |

205.04 g/mol |

IUPAC Name |

2,5-dichloro-4-cyclopropyloxypyrimidine |

InChI |

InChI=1S/C7H6Cl2N2O/c8-5-3-10-7(9)11-6(5)12-4-1-2-4/h3-4H,1-2H2 |

InChI Key |

JYNXVWWXEMWBML-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=NC(=NC=C2Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,5 Dichloro 4 Cyclopropoxypyrimidine

Precursor Synthesis and Derivatization Strategies

The successful synthesis of 2,5-dichloro-4-cyclopropoxypyrimidine is contingent upon the efficient preparation of its core precursors: the dichloropyrimidine nucleus and the cyclopropylating agent. This section outlines the key synthetic strategies for these foundational molecules.

Synthesis of Dichloropyrimidine Core Precursors

The primary precursor for the pyrimidine (B1678525) core is 2,4,5-trichloropyrimidine (B44654). Several synthetic routes have been established for its preparation, predominantly starting from 5-chlorouracil (B11105) or uracil (B121893).

One common laboratory-scale method involves the direct chlorination of 5-chlorouracil using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For instance, 5-chlorouracil can be heated in phosphorus oxychloride to yield 2,4,5-trichloropyrimidine. A general procedure involves dissolving 5-chlorouracil in phosphorochloridic acid, followed by the addition of phosphorus pentachloride and heating the mixture to reflux.

An alternative, two-step approach begins with the chlorination of uracil. This method is often considered more environmentally sustainable. In the first step, uracil is chlorinated using sodium hypochlorite (B82951) (NaClO) under acidic conditions, typically with sulfuric acid as a catalyst, to produce 5-chlorouracil. The reaction is generally conducted at a controlled temperature range of 5–25°C. Subsequently, the 5-chlorouracil is converted to 2,4,5-trichloropyrimidine. This second step can be achieved using reagents like bis(trichloromethyl) carbonate (triphosgene), which is considered a safer alternative to phosgene (B1210022) gas.

Table 1: Synthesis of 5-Chlorouracil from Uracil

| Parameter | Condition |

| Starting Material | Uracil |

| Chlorinating Agent | Sodium Hypochlorite (NaClO) |

| Catalyst | Sulfuric Acid |

| Temperature | 5–25°C |

Preparation of Cyclopropanol (B106826) and Related Cyclopropylating Agents

Cyclopropanol serves as the key reagent for introducing the cyclopropoxy group. A variety of methods are available for its synthesis. Historically, one of the early syntheses involved the reaction of epichlorohydrin (B41342) with magnesium bromide, followed by treatment with a Grignard reagent and ferric chloride.

More contemporary and versatile methods include the Kulinkovich reaction, which involves the titanium(IV) isopropoxide-catalyzed reaction of esters with Grignard reagents like ethylmagnesium bromide to form 1-substituted cyclopropanols in high yields. Additionally, functional group interconversion from cyclopropane (B1198618) precursors is a common strategy. For example, the Baeyer-Villiger oxidation of cyclopropyl (B3062369) ketones can yield cyclopropyl acetates, which can then be hydrolyzed to the corresponding cyclopropanols.

The choice of the cyclopropylating agent is crucial. While cyclopropanol itself can be used, its alkoxide, generated in situ by reacting with a strong base, is the active nucleophile in the substitution reaction.

Nucleophilic Substitution Pathways for Cyclopropoxy Introduction

The introduction of the cyclopropoxy group onto the 2,4,5-trichloropyrimidine core occurs via a nucleophilic aromatic substitution (SNAr) reaction. This section explores the optimization of reaction conditions, the critical aspects of selectivity, and a comparative analysis of different approaches.

Optimization of Reaction Conditions (e.g., solvent effects, temperature, catalysts)

The efficiency of the cyclopropoxylation reaction is highly dependent on several factors, including the choice of solvent, temperature, and the base used to generate the cyclopropoxide nucleophile.

Solvent: The choice of solvent can significantly influence the reaction rate and yield. Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly employed in SNAr reactions as they can solvate the cation of the alkoxide salt, thereby increasing the nucleophilicity of the alkoxide.

Temperature: The reaction temperature is a critical parameter that needs to be carefully controlled. Higher temperatures generally increase the reaction rate, but can also lead to the formation of undesired byproducts. Optimization studies are often required to find the ideal temperature that balances reaction speed and selectivity.

Base/Catalyst: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is typically used to deprotonate cyclopropanol and form the more nucleophilic cyclopropoxide anion. In some cases, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous and organic phases, particularly when using inorganic bases like sodium hydroxide (B78521) or potassium carbonate.

Table 2: Key Parameters for Optimization of Cyclopropoxylation

| Parameter | Influence on Reaction | Common Choices |

| Solvent | Affects nucleophilicity and solubility | DMF, DMSO, Acetonitrile |

| Temperature | Controls reaction rate and side reactions | Varies, requires optimization |

| Base | Generates the active nucleophile | NaH, K-t-BuOK, K₂CO₃ |

Regioselectivity and Chemoselectivity Considerations in Alkoxylation

In the reaction of 2,4,5-trichloropyrimidine with a nucleophile like cyclopropoxide, regioselectivity is a paramount consideration. The pyrimidine ring has three potential sites for substitution: the chlorine atoms at the C2, C4, and C5 positions. Generally, in nucleophilic aromatic substitution on dichloropyrimidines, the C4 position is the most reactive and, therefore, the preferred site of attack. This preference can be explained by the electronic properties of the pyrimidine ring, where the C4 and C6 positions are more electron-deficient and thus more susceptible to nucleophilic attack.

The presence of the third chlorine atom at the C5 position can further influence the regioselectivity. However, for the synthesis of this compound, the desired outcome is the selective substitution at the C4 position. By carefully controlling the reaction conditions, particularly the temperature and the stoichiometry of the reagents, it is possible to achieve high regioselectivity for the C4-substituted product.

Chemoselectivity refers to the preferential reaction of the nucleophile with one functional group over another. In this case, the main concern is preventing further substitution at the C2 position after the initial C4 substitution has occurred. Using a stoichiometric amount of the cyclopropoxide nucleophile and maintaining a moderate reaction temperature can help to minimize the formation of the disubstituted byproduct.

Comparative Analysis of Cyclopropoxylation Methods

While specific comparative studies on the cyclopropoxylation of 2,4,5-trichloropyrimidine are not extensively documented in the literature, a comparative analysis can be inferred from the general principles of O-alkylation of chloropyrimidines.

One common method involves the in-situ generation of the cyclopropoxide using a strong base like sodium hydride in an aprotic solvent like THF or DMF, followed by the addition of the dichloropyrimidine. This method offers good control over the reaction and generally provides high yields of the desired product.

An alternative approach could utilize a milder base, such as potassium carbonate, often in combination with a polar aprotic solvent at elevated temperatures. This method might be advantageous in terms of safety and cost, but may require longer reaction times or higher temperatures to achieve comparable yields to the strong base method.

Phase-transfer catalysis represents another viable option, particularly for larger-scale syntheses. In this method, a quaternary ammonium (B1175870) salt is used to transfer the cyclopropoxide from an aqueous or solid phase to the organic phase containing the dichloropyrimidine. This can allow for the use of less expensive inorganic bases and may simplify the work-up procedure.

The optimal method will ultimately depend on the specific requirements of the synthesis, including scale, cost, safety considerations, and desired purity of the final product. A thorough evaluation of these different approaches is necessary to identify the most efficient and practical route for the synthesis of this compound.

Alternative Synthetic Routes and Convergent Approaches

The primary synthetic route to this compound is predicated on the nucleophilic aromatic substitution (SNAr) of a suitable polychlorinated pyrimidine precursor. The reactivity of the chlorine atoms on the pyrimidine ring dictates the regioselectivity of the substitution. In polychloropyrimidines, the chlorine atom at the C4 position is generally the most susceptible to nucleophilic attack, followed by the C2 and C6 positions. This preferential reactivity is attributed to the electronic effects of the ring nitrogen atoms. stackexchange.com

A plausible and direct synthesis involves the reaction of 2,4,5-trichloropyrimidine with a cyclopropoxy nucleophile. This reaction would selectively displace the more reactive 4-chloro substituent. The cyclopropoxy nucleophile can be generated in situ from cyclopropanol and a suitable base, such as sodium hydride or a strong alkali hydroxide.

An example of a similar selective substitution at the C4 position of 2,4,5-trichloropyrimidine has been demonstrated with pyrrolidine (B122466) as the nucleophile. rsc.org This reaction proceeds efficiently at room temperature in the presence of a base like potassium hydroxide. rsc.org

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reference |

| 2,4,5-Trichloropyrimidine | Cyclopropanol | Sodium Hydride | Tetrahydrofuran (THF) | This compound | Inferred |

| 2,4,5-Trichloropyrimidine | Pyrrolidine | Potassium Hydroxide | Water with HPMC | 2,5-dichloro-4-(pyrrolidin-1-yl)pyrimidine | rsc.org |

Convergent Synthetic Approaches:

A convergent synthesis strategy offers an alternative to the linear approach described above. In a convergent synthesis, different fragments of the target molecule are synthesized separately and then joined together in the final steps. For this compound, a convergent approach could involve the initial synthesis of a 4-cyclopropoxypyrimidine derivative, which is then subjected to chlorination at the C2 and C5 positions.

This approach might begin with the condensation of a three-carbon precursor with an amidine, urea, or a related species to form the pyrimidine ring, a common strategy in pyrimidine synthesis. mdpi.combu.edu.eg If a precursor already containing the cyclopropoxy group is used, this would be a highly convergent method.

Another convergent strategy could involve the synthesis of a 5-substituted-4-cyclopropoxypyrimidine, followed by chlorination. The choice of the substituent at the 5-position would need to be one that can be readily converted to a chloro group or facilitates the chlorination of the adjacent positions.

Methodologies for Scale-Up and Process Intensification in Compound Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of scalability and process intensification. Traditional batch reactors, while robust, can have limitations in terms of heat and mass transfer, which can impact reaction safety, yield, and product quality. pharmasalmanac.com

Continuous Flow Chemistry:

Continuous flow chemistry presents a significant opportunity for the process intensification of the synthesis of this compound. frontiersin.orgresearchgate.net In a flow process, reagents are continuously pumped through a reactor where they mix and react. pharmasalmanac.com This methodology offers several advantages over batch processing:

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, enabling better temperature control of exothermic reactions. frontiersin.org

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with handling hazardous reagents and energetic reactions. pharmasalmanac.com

Increased Yield and Selectivity: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and fewer byproducts. pharmasalmanac.comresearchgate.net

Simplified Scale-Up: Scaling up a continuous process often involves running the reactor for longer periods or using multiple reactors in parallel, rather than redesigning a larger vessel. pharmasalmanac.com

The nucleophilic aromatic substitution of 2,4,5-trichloropyrimidine with cyclopropoxide is a good candidate for a flow process. The reaction could be performed in a heated flow reactor where solutions of the pyrimidine and the alkoxide are mixed and reacted for a specific residence time.

| Parameter | Batch Reactor | Continuous Flow Reactor | Advantages of Flow |

| Heat Transfer | Limited by surface area of the vessel | Excellent due to high surface-area-to-volume ratio | Better temperature control, safer for exothermic reactions |

| Mass Transfer | Dependent on stirring efficiency | Efficient due to short diffusion distances | Faster reaction rates, improved selectivity |

| Safety | Higher risk with large volumes of hazardous materials | Minimized risk with small reaction volumes | Safer handling of reactive intermediates and reagents |

| Scalability | Often requires process redesign for larger vessels | Achieved by longer run times or parallelization | More straightforward and predictable scale-up |

Hybrid Processes:

In some cases, a hybrid approach that combines batch and continuous processes may be the most practical solution for industrial-scale synthesis. pharmasalmanac.com For instance, the synthesis of the 2,4,5-trichloropyrimidine precursor might be performed in a batch reactor, while the subsequent, potentially more hazardous or exothermic, nucleophilic substitution step could be carried out in a continuous flow system.

Purification Techniques for High-Purity Compound Isolation

The isolation of high-purity this compound from the reaction mixture is a critical final step. The choice of purification method will depend on the physical state of the compound (solid or liquid) and the nature of the impurities. Common impurities in the synthesis from 2,4,5-trichloropyrimidine could include unreacted starting material, the di-substituted product (2-cyclopropoxy-5-chloro-4-cyclopropoxypyrimidine), and hydrolysis byproducts.

Extraction and Washing:

A standard workup for the reaction would likely involve quenching the reaction mixture with water and extracting the product into an organic solvent. google.com The organic phase would then be washed with aqueous solutions to remove any remaining base or water-soluble byproducts.

Distillation:

If this compound is a liquid or a low-melting solid, vacuum distillation could be an effective method for purification, particularly for removing non-volatile impurities. google.com

Crystallization:

For solid products, recrystallization is a powerful technique for achieving high purity. google.com A suitable solvent system would be one in which the product is sparingly soluble at low temperatures and highly soluble at higher temperatures, while the impurities remain either soluble or insoluble at all temperatures.

Chromatography:

Column chromatography is a versatile purification technique that can be used for both solid and liquid products. While highly effective, it is often less desirable for large-scale production due to the cost of the stationary phase and the large volumes of solvent required.

The table below summarizes potential purification techniques for this compound.

| Purification Technique | Principle | Applicability | Advantages | Disadvantages |

| Solvent Extraction | Partitioning of the compound between two immiscible liquid phases. | Initial workup to separate the product from aqueous-soluble impurities. | Simple, fast, and scalable. | May not remove all organic impurities. |

| Distillation | Separation based on differences in boiling points. | Purification of liquid products or low-melting solids. | Effective for removing non-volatile or significantly more volatile impurities. | Requires thermal stability of the compound. |

| Crystallization | Separation of a solid from a solution based on differences in solubility. | Purification of solid products. | Can provide very high purity. | Yield can be reduced due to product remaining in the mother liquor. |

| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase. | Purification of both liquid and solid products. | High resolution for separating closely related compounds. | Can be expensive and time-consuming for large quantities. |

Chemical Reactivity and Transformational Chemistry of 2,5 Dichloro 4 Cyclopropoxypyrimidine

Electrophilic Aromatic Substitution on the Pyrimidine (B1678525) Ring

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic characteristic significantly deactivates the ring towards electrophilic aromatic substitution (EAS) reactions. The nitrogen atoms withdraw electron density from the ring carbons, making them poor nucleophiles and thus less susceptible to attack by electrophiles.

For 2,5-dichloro-4-cyclopropoxypyrimidine, the deactivating effect of the two chlorine atoms further diminishes the ring's reactivity towards electrophiles. While the cyclopropoxy group at the C4 position is an electron-donating group through resonance, its effect is generally insufficient to overcome the strong deactivating influence of the two ring nitrogens and the two chloro substituents.

Consequently, electrophilic aromatic substitution reactions on this compound are not commonly reported in the literature. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation, which are standard for many aromatic systems, are generally not feasible under typical conditions for this compound. Forced conditions would likely lead to degradation of the pyrimidine ring or reaction at the substituent groups rather than electrophilic substitution on the ring itself. The C5 position, being the only available carbon with a hydrogen atom, is the theoretical site for substitution, but its reactivity is exceptionally low.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated pyrimidines like this compound. The differential reactivity of the chlorine atoms at the C2 and C5 positions allows for selective and sequential introduction of various substituents. In general, for chloropyrimidines, the reactivity of the halogen follows the order C4(6) > C2 >> C5. acs.org This indicates that the chlorine atom at the C2 position is significantly more reactive than the one at the C5 position in palladium-catalyzed couplings.

Suzuki-Miyaura, Sonogashira, Heck, and Negishi Coupling Reactions

These palladium-catalyzed reactions are widely used to form new carbon-carbon bonds at the chlorinated positions of the pyrimidine ring.

Suzuki-Miyaura Coupling: This reaction couples the dichloropyrimidine with an organoboron reagent (boronic acid or ester). For this compound, selective coupling is expected to occur preferentially at the more reactive C2 position. By carefully selecting the catalyst, base, and solvent, it is possible to achieve either mono- or di-substitution. Studies on related 2,4-dichloropyrimidines have shown that catalysts like Pd(PPh₃)₄ and a suitable base can facilitate regioselective coupling at the C4 position. mdpi.com For the 2,5-dichloro isomer, similar selectivity for the C2 position over the C5 position is anticipated.

| Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,4-Dichloropyrimidine (B19661) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 71 | mdpi.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |

| 2,6-Dichloropyridine | Heptyl boronic pinacol (B44631) ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 94 | nih.gov |

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with the halogenated pyrimidine. wikipedia.org It is a reliable method for introducing alkynyl moieties. In the case of 2,4,5-trichloropyrimidine (B44654), the reactivity of the C2 and C4 positions in Sonogashira reactions is similar, and both are much more reactive than the C5 position. guidechem.com This suggests that for this compound, mono-alkynylation would occur at the C2 position, with the C5-chloro remaining for subsequent transformations. Copper(I) is often used as a co-catalyst. organic-chemistry.org

Heck Coupling: The Heck reaction couples the pyrimidine with an alkene. wikipedia.org This reaction is catalyzed by palladium complexes and typically requires a base. organic-chemistry.org The reaction with this compound would be expected to proceed at the C2 position, leading to the formation of a 2-alkenyl-5-chloro-4-cyclopropoxypyrimidine.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner. This reaction is known for its high functional group tolerance. For dichloroheteroarenes, palladium catalysts with N-heterocyclic carbene (NHC) ligands like IPr have been shown to be effective for selective couplings. nih.gov This methodology could be applied to this compound to introduce a variety of alkyl or aryl groups, likely with initial substitution at the C2 position.

Direct Arylation and Alkynylation Strategies

Direct C–H arylation and alkynylation are emerging as more atom-economical alternatives to traditional cross-coupling reactions, as they avoid the pre-functionalization of the coupling partner. However, for an electron-deficient and already substituted ring like this compound, these reactions are challenging.

Direct C–H arylation typically involves the coupling of a C–H bond with an aryl halide. In the context of the target molecule, this would involve functionalizing the C6-H bond. While palladium-catalyzed direct C-H arylation has been reported for some pyrimidine derivatives, the presence of two deactivating chloro groups and the inherent low reactivity of the pyrimidine C-H bonds make this a difficult transformation for this compound. researchgate.netnih.gov

Direct C–H alkynylation is an even less common transformation for this type of substrate. Research in this area is ongoing, but practical and high-yielding methods for the direct alkynylation of highly substituted, electron-poor pyrimidines are not yet well-established.

Reductive Transformations of the Pyrimidine Ring and Halogen Substituents

Reductive transformations of this compound can target either the chlorine substituents or the pyrimidine ring itself.

Reductive Dehalogenation: The removal of chlorine atoms (dehalogenation) is a common transformation. wikipedia.org Catalytic hydrogenation is a frequently employed method. Using a palladium catalyst (e.g., Pd/C) and a hydrogen source, one or both chlorine atoms can be replaced by hydrogen. The selectivity of this reduction can often be controlled by the reaction conditions. Given the higher reactivity of the C2-Cl bond, it is plausible that selective mono-dehalogenation at this position could be achieved under mild conditions, yielding 5-chloro-4-cyclopropoxypyrimidine. More forcing conditions would likely lead to the removal of both chlorine atoms. Other reducing agents, such as zinc dust in an acidic medium, have also been used for the dehalogenation of chloropyrimidines. oregonstate.edu

Reduction of the Pyrimidine Ring: The pyrimidine ring can be reduced, though this typically requires more stringent conditions than dehalogenation. Catalytic hydrogenation using catalysts like platinum oxide or rhodium on alumina (B75360) can lead to the saturation of the ring, forming dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. The conditions must be carefully controlled to avoid concomitant dehalogenation.

| Substrate | Reagent/Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Pd/C, H₂ | Aqueous NaOH / Ether | Pyrimidine | oregonstate.edu |

| 2-Amino-4-chloropyrimidine | Zinc dust | Aqueous, alkaline | 2-Aminopyrimidine | oregonstate.edu |

| 2,4-dichloro-5-(2,4-dichlorodiphenylmethyl)pyrimidine | Pd/C, H₂ | Controlled conditions | Selective dehalogenation at C4 | nih.gov |

Oxidative Chemistry of the Compound

The oxidative chemistry of this compound is primarily focused on the nitrogen atoms of the pyrimidine ring, leading to the formation of N-oxides. The pyrimidine ring itself is generally resistant to oxidation due to its electron-deficient nature.

N-Oxidation: The lone pair of electrons on the ring nitrogen atoms can be oxidized to form N-oxides. Common oxidizing agents for this transformation include peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. jst.go.jprsc.org For an unsymmetrical pyrimidine like this compound, oxidation can potentially occur at either N1 or N3. The regioselectivity of N-oxidation is influenced by the electronic effects of the substituents. The electron-donating cyclopropoxy group at C4 may direct oxidation towards the adjacent N3 position. However, steric hindrance from the neighboring C5-chloro substituent could play a role. The formation of pyrimidine N-oxides can alter the reactivity of the ring, for instance, by making it more susceptible to certain nucleophilic substitution reactions. wur.nl

Pericyclic Reactions and Rearrangements

Pericyclic Reactions: Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edulibretexts.org The pyrimidine ring can potentially participate in cycloaddition reactions, a class of pericyclic reactions. For example, in a Diels-Alder reaction, the pyrimidine ring can act as either a diene or a dienophile, although its electron-deficient nature makes it a better dienophile. However, specific examples of this compound participating in pericyclic reactions are not well-documented. Such reactions are generally rare for highly substituted and deactivated pyrimidine systems.

Rearrangements: Substituted pyrimidines can undergo various molecular rearrangements. One of the most well-known is the Dimroth rearrangement, which typically involves the isomerization of N-substituted iminopyrimidines to the corresponding aminopyrimidines. While not directly applicable to this compound itself, this type of rearrangement is significant in the broader chemistry of pyrimidine derivatives formed from it. Other rearrangements can be induced under thermal or photochemical conditions, but specific instances involving this compound are not prominent in the literature.

In Depth Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise structure of 2,5-Dichloro-4-cyclopropoxypyrimidine in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete map of the molecular framework can be assembled.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the single proton on the pyrimidine (B1678525) ring and the five protons of the cyclopropoxy group. The pyrimidine proton (H-6) is anticipated to appear as a sharp singlet in the downfield (aromatic) region, typically around δ 8.0-8.5 ppm, due to the deshielding effects of the electronegative nitrogen atoms and chlorine substituents in the heterocyclic ring.

The protons of the cyclopropoxy group present a more complex pattern. The methine proton (-O-CH -), being attached to the electron-withdrawing oxygen atom, is expected to be the most downfield of the cyclopropyl (B3062369) protons, appearing as a multiplet in the range of δ 4.0-4.5 ppm. libretexts.orgopenstax.org The four methylene (B1212753) protons (-CH₂ -CH₂ -) on the cyclopropyl ring are diastereotopic and will appear as two separate complex multiplets in the highly shielded upfield region, typically between δ 0.7-1.2 ppm. researchgate.netdocbrown.info Their splitting is a result of both geminal (coupling between protons on the same carbon) and vicinal (coupling to the methine proton) interactions.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-6 (Pyrimidine) | 8.0 - 8.5 | Singlet (s) |

| -O-CH- (Cyclopropyl) | 4.0 - 4.5 | Multiplet (m) |

Note: Predicted values are based on typical chemical shifts for substituted pyrimidines and cyclopropyl ethers.

The proton-decoupled ¹³C NMR spectrum is expected to display six unique signals, corresponding to the four carbons of the pyrimidine ring and the two distinct carbon environments in the cyclopropyl group. The chemical shifts of the pyrimidine carbons are heavily influenced by the substituents. The carbons directly bonded to chlorine (C-2 and C-5) and oxygen (C-4) will be significantly deshielded. C-6, bonded to a proton, will be the most shielded of the ring carbons. Carbons in aromatic and heteroaromatic rings typically resonate between 125-170 ppm. libretexts.orgoregonstate.edu

The cyclopropyl carbons are found in the upfield region of the spectrum. The methine carbon (-O-C H-), attached to oxygen, is expected in the δ 50-80 ppm range, a characteristic region for ether-linked carbons. openstax.orglibretexts.org The two equivalent methylene carbons (-C H₂-) of the cyclopropyl ring will appear at a much higher field, typically in the δ 5-20 ppm range. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (C-Cl) | 155 - 165 |

| C-4 (C-O) | 160 - 170 |

| C-5 (C-Cl) | 115 - 125 |

| C-6 (C-H) | 145 - 155 |

| -O-CH- (Cyclopropyl) | 60 - 75 |

Note: Predicted values are based on typical chemical shifts for substituted pyrimidines and cyclopropyl ethers.

To unambiguously assign these ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks. A clear correlation would be observed between the cyclopropyl methine proton (~δ 4.2 ppm) and the cyclopropyl methylene protons (~δ 0.9 ppm), confirming their connectivity within the three-membered ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. This experiment would definitively link the proton signals to their corresponding carbon signals: H-6 to C-6, the methine proton to the methine carbon, and the methylene protons to the methylene carbons.

The orientation of the cyclopropoxy group relative to the plane of the pyrimidine ring can be investigated using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY). These experiments detect through-space proximity between protons. An NOE correlation between the cyclopropyl methine proton and the H-6 proton of the pyrimidine ring would indicate a spatial arrangement where these protons are close to each other. The presence or absence of such correlations provides insight into the preferred rotational conformation of the C4-O bond, which may be influenced by steric and electronic factors. acs.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of functional groups, providing a characteristic fingerprint of the compound.

The IR and Raman spectra of this compound would be characterized by a series of absorption bands corresponding to the various bonds and functional groups within the molecule.

Aromatic C-H and C=C/C=N Stretching: A weak to medium absorption around 3050-3100 cm⁻¹ would correspond to the C-H stretching vibration of the H-6 proton on the pyrimidine ring. The characteristic ring stretching vibrations for the C=C and C=N bonds of the pyrimidine moiety are expected in the 1400-1600 cm⁻¹ region. asianpubs.org

Aliphatic C-H Stretching: The C-H stretching modes of the cyclopropyl group would appear in the 2850-3000 cm⁻¹ region. orgchemboulder.com

C-O Ether Stretching: A strong, characteristic absorption band for the aryl-alkyl ether C-O stretch is expected in the 1200-1270 cm⁻¹ region. libretexts.orgpressbooks.pub An additional C-O stretch may appear around 1050-1150 cm⁻¹. libretexts.org

C-Cl Stretching: The carbon-chlorine stretching vibrations typically occur in the fingerprint region, with strong to medium bands expected between 600-850 cm⁻¹. asianpubs.org

Table 3: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Pyrimidine Ring | 3050 - 3100 |

| C-H Stretch (Aliphatic) | Cyclopropyl Group | 2850 - 3000 |

| C=N / C=C Stretch | Pyrimidine Ring | 1400 - 1600 |

| C-O Stretch | Aryl-Alkyl Ether | 1200 - 1270 |

Note: Predicted values are based on typical frequencies for the specified functional groups.

Single Crystal X-ray Diffraction for Solid-State Structure Determination:This powerful technique provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing. No crystallographic data for this compound has been reported.

While information on related compounds, such as various dichloropyrimidines and other substituted pyrimidine derivatives, is available, the strict focus on this compound, as per the instructions, cannot be fulfilled. The generation of data tables and detailed research findings is predicated on the existence of peer-reviewed and published research for this specific compound.

It is recommended that researchers interested in the properties of this compound undertake its synthesis and subsequent spectroscopic and crystallographic analysis to generate the necessary data for a comprehensive scientific report.

Advanced Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure of molecules. jchemrev.com DFT calculations are particularly well-suited for analyzing pyrimidine (B1678525) derivatives to determine their geometric and electronic characteristics. researchgate.netijcce.ac.ir

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as the ground-state geometry. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. For 2,5-Dichloro-4-cyclopropoxypyrimidine, this would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p).

The optimization would reveal key structural parameters. The pyrimidine ring is expected to be nearly planar, with the two chlorine atoms and the cyclopropoxy group attached. A key area of interest is the conformational flexibility of the cyclopropoxy group, specifically its orientation relative to the pyrimidine ring. DFT calculations can identify the lowest energy conformer and determine the energy barriers for rotation around the C-O bond connecting the cyclopropoxy group to the ring.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative Data) This table presents expected types of data from a DFT geometry optimization. Actual values would be determined by calculation.

| Parameter | Atom Pair/Group | Hypothetical Value |

|---|---|---|

| Bond Length | C4-O | ~1.35 Å |

| Bond Length | C2-Cl | ~1.74 Å |

| Bond Length | C5-Cl | ~1.73 Å |

| Bond Angle | N3-C4-C5 | ~125° |

| Dihedral Angle | N3-C4-O-C(cyclopropyl) | ~0° or ~180° (depending on stable conformer) |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ijcce.ac.ir For this compound, the HOMO is likely to be localized on the electron-rich pyrimidine ring and the oxygen atom of the cyclopropoxy group. The LUMO is expected to be distributed over the pyrimidine ring, with significant contributions from the electron-withdrawing chlorine atoms. DFT calculations would provide precise energy levels and visual representations of these orbitals.

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative Data) This table illustrates the kind of electronic structure data obtained from DFT. Actual values require specific calculations.

| Parameter | Hypothetical Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.8 eV | Electron-donating ability |

| LUMO Energy | -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | High kinetic stability, lower reactivity |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. By analyzing the computed vibrational modes, each calculated frequency can be assigned to specific atomic motions, such as C-Cl stretching, C-H bending, or pyrimidine ring breathing modes.

These theoretical spectra are invaluable for interpreting experimental spectroscopic data. It is standard practice to apply a scaling factor to the calculated frequencies to correct for systematic errors inherent in the computational method, leading to a better agreement with experimental results. researchgate.net

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical behavior of the molecule. These indices provide a quantitative measure of reactivity. ijcce.ac.ir

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors help in understanding how this compound would behave in chemical reactions, predicting whether it is more likely to act as an electrophile or a nucleophile.

Table 3: Calculated Global Reactivity Descriptors (Illustrative Data) This table shows representative reactivity indices derived from DFT calculations. Actual values are calculation-dependent.

| Descriptor | Formula | Hypothetical Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.15 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 |

| Global Electrophilicity (ω) | μ2 / 2η | 3.25 |

Ab Initio Quantum Chemical Calculations

Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without relying on experimental data for parameterization. Methods like Møller-Plesset perturbation theory (e.g., MP2) are often used. researchgate.net While more computationally demanding than DFT, ab initio calculations can provide a higher level of accuracy for certain properties and are often used to benchmark DFT results. nih.gov For this compound, MP2 calculations could be employed to obtain a highly accurate geometry and interaction energies, providing a valuable comparison to the results obtained from various DFT functionals. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvation Effects

While quantum mechanics calculations provide static pictures of a molecule, Molecular Dynamics (MD) simulations model the dynamic behavior of atoms and molecules over time. youtube.comyoutube.com An MD simulation of this compound would involve solving Newton's equations of motion for the system, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. youtube.com

A key application would be to explore the conformational landscape of the cyclopropoxy group in greater detail, especially in a solvent environment. By explicitly including solvent molecules (e.g., water or an organic solvent) in the simulation box, MD can be used to study solvation effects. This approach can reveal how solvent molecules arrange themselves around the solute and how intermolecular interactions, such as hydrogen bonding or van der Waals forces, influence the solute's conformation and dynamics.

Table 4: Objectives of a Molecular Dynamics Simulation Study

| Objective | Simulation Details | Expected Insights |

|---|---|---|

| Conformational Sampling | Simulation in vacuum or implicit solvent over nanoseconds. | Identify all accessible conformations of the cyclopropoxy group and their relative populations. |

| Solvation Structure | Simulation in an explicit solvent box (e.g., water). | Determine the radial distribution functions of solvent around specific atoms (e.g., N, Cl) to understand the solvation shell structure. |

| Dynamic Behavior | Analysis of atomic fluctuations and conformational transitions over time. | Quantify the flexibility of different parts of the molecule and the timescales of conformational changes. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. mdpi.comnih.gov These models are pivotal in medicinal and materials chemistry for predicting the characteristics of novel compounds, thereby streamlining the discovery process. nih.gov

For a molecule like this compound, a QSAR/QSPR model would be built by first calculating a wide array of molecular descriptors that numerically represent its structural features. ijcsi.pro These descriptors fall into several categories, including electronic (e.g., partial charges, dipole moment), lipophilic (e.g., LogP), and quantum-chemical (e.g., HOMO/LUMO energies). researchgate.netijcce.ac.irnih.gov Using statistical techniques such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), a predictive equation is developed that links a selection of these descriptors to an observed activity or property. nih.gov

The predictive power of a developed model is rigorously assessed through internal and external validation techniques to ensure its robustness and reliability. nih.gov For instance, a QSAR study on pyrimidine derivatives acting as anticancer agents might reveal that specific electronic properties and molecular surface area are critical for their inhibitory activity. nih.govnih.gov

| Descriptor Class | Specific Descriptor | Potential Relevance |

|---|---|---|

| Electronic | HOMO/LUMO Energy Gap | Relates to chemical reactivity and stability. ijcce.ac.ir |

| Electronic | Mulliken Atomic Charges | Indicates sites for electrostatic interactions. tandfonline.com |

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Predicts membrane permeability and solubility. |

| Topological | Wiener Index | Describes molecular branching and size. |

| Quantum-Mechanical | Dipole Moment | Quantifies overall molecular polarity. nih.gov |

| Geometric | Molecular Surface Area | Relates to steric fit in biological receptors. nih.gov |

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational transition state (TS) analysis is a cornerstone of modern physical organic chemistry, enabling the detailed exploration of reaction pathways and the determination of activation energies. wuxiapptec.com By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products, which proceeds via a high-energy transition state. This approach is particularly useful for understanding complex, multistep reactions or predicting the regioselectivity of substitutions on aromatic rings like pyrimidine. wuxiapptec.comwuxiapptec.com

A plausible synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of a precursor such as 2,4,5-trichloropyrimidine (B44654) with a cyclopropoxide nucleophile. mdpi.com In such a reaction, the nucleophile can potentially attack either the C4 or C2 position, both of which bear a chlorine leaving group. Computational analysis can predict the outcome of this competition.

The process involves using quantum chemical methods, often Density Functional Theory (DFT), to:

Optimize the geometries of the reactants, intermediates (Meisenheimer complexes), transition states, and products.

Calculate the corresponding energies of each species. The transition state is identified as a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency. wuxiapptec.com

Determine the activation energy barrier (ΔG‡), which is the difference in Gibbs free energy between the reactants and the transition state. The pathway with the lower activation barrier is the kinetically favored one. wuxiapptec.com

For dichloropyrimidines, studies have shown that the regioselectivity of SNAr reactions is highly sensitive to the electronic effects of other substituents on the ring. wuxiapptec.com Transition state calculations can quantify these effects, revealing that a seemingly small difference in activation energy of a few kcal/mol can lead to the exclusive formation of one product over another. wuxiapptec.comwuxiapptec.com

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | 2,4,5-Trichloropyrimidine + Cyclopropoxide | 0.0 (Reference) |

| TS (C4-attack) | Transition state for attack at the C4 position | +15.2 |

| TS (C2-attack) | Transition state for attack at the C2 position | +18.5 |

| Product | This compound | -10.8 |

Note: The energy values in the table are illustrative and represent a typical outcome where C4-substitution is kinetically favored.

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analyses for Intermolecular Forces

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak intermolecular and intramolecular forces in real space. scielo.org.mx It is based on the relationship between the electron density (ρ) and its derivative, the reduced density gradient (RDG). researchgate.net This method is exceptionally useful for understanding the crystal packing forces and supramolecular assemblies of molecules like this compound. nih.gov

The core principle of NCI analysis is that non-covalent interactions occur in regions of low electron density and a low reduced density gradient. By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂), different types of interactions can be distinguished. scielo.org.mxustc.edu.cn These interactions are then visualized as three-dimensional isosurfaces around the molecule, with the surfaces color-coded to indicate the nature of the force:

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces represent weak, attractive van der Waals interactions.

Red surfaces denote repulsive interactions, such as steric clashes. researchgate.net

For this compound, NCI analysis would reveal several key intermolecular forces that govern its solid-state structure. The two chlorine atoms are capable of forming halogen bonds, a type of directional interaction where the electropositive region (σ-hole) on the halogen interacts with a nucleophile, such as the nitrogen atom of a neighboring pyrimidine ring. nih.gov The planar pyrimidine ring can participate in π-π stacking interactions, while the cyclopropyl (B3062369) group and the rest of the molecule would be involved in widespread van der Waals forces. bham.ac.uksciforum.net NCI plots provide an intuitive and qualitative picture of the balance of these forces, which is crucial for crystal engineering and understanding polymorphism. nih.gov

| Interaction Type | sign(λ₂)ρ Value | NCI Isosurface Color | Relevant Structural Moieties |

|---|---|---|---|

| Halogen Bonding | Strongly Negative | Blue | Chlorine atoms and Pyrimidine Nitrogens |

| Van der Waals | Near Zero | Green | Cyclopropyl group, Aromatic Ring Face |

| Steric Repulsion | Strongly Positive | Red | Overlapping atomic regions |

Design and Synthesis of Derivatives and Analogs of 2,5 Dichloro 4 Cyclopropoxypyrimidine

Substitution of Chlorine Atoms: Diverse Functionalization

The two chlorine atoms on the pyrimidine (B1678525) ring are key handles for introducing molecular diversity. The chlorine at the C2 position is flanked by two ring nitrogens, while the C5 chlorine is adjacent to a carbon and a nitrogen atom. This difference in the local electronic environment results in distinct chemical reactivities, which can be exploited for selective functionalization through various organic reactions.

Nucleophilic aromatic substitution (SNAr) is a primary method for replacing the chlorine atoms with a variety of heteroatom nucleophiles. Generally, in dichloropyrimidine systems, the chlorine atom at a position that is more electron-deficient is more susceptible to nucleophilic attack. The relative reactivity of the C2 and C5 positions can be modulated by reaction conditions, allowing for controlled, stepwise synthesis.

Primary and secondary amines, thiols, and alcohols (as alkoxides) can be introduced to yield amino-, thioether-, and ether-substituted pyrimidines, respectively. By carefully controlling stoichiometry and temperature, it is often possible to achieve monosubstitution, yielding an intermediate that can undergo a second, different substitution reaction.

Table 1: Illustrative Examples of Nucleophilic Aromatic Substitution (SNAr) on 2,5-Dichloro-4-cyclopropoxypyrimidine This table presents hypothetical, yet chemically plausible, reaction outcomes based on established reactivity principles of dichloropyrimidines.

| Nucleophile | Reagent Example | Potential Product(s) |

|---|---|---|

| Amine | Aniline | 2-Anilino-5-chloro-4-cyclopropoxypyrimidine or 5-Anilino-2-chloro-4-cyclopropoxypyrimidine |

| Thiol | Sodium thiophenoxide | 5-Chloro-4-cyclopropoxy-2-(phenylthio)pyrimidine or 2-Chloro-4-cyclopropoxy-5-(phenylthio)pyrimidine |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, enabling the introduction of alkyl, alkenyl, alkynyl, and aryl groups onto the pyrimidine core. Reactions such as the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), Sonogashira (using terminal alkynes), and Negishi (using organozinc reagents) couplings are widely employed. mdpi.comnih.govdntb.gov.ua

The regioselectivity of these reactions on dihalopyrimidines is a subject of intensive study. Conventionally, halides adjacent to a nitrogen atom (like the C2 position) are more reactive in many palladium-catalyzed couplings. However, recent research has demonstrated that reaction conditions, particularly the choice of ligand and catalyst system, can override this inherent reactivity. nih.gov For instance, studies on 2,5-dichloropyrimidine (B52856) have shown that under specific ligand-free conditions, unprecedented C5-selectivity can be achieved in Suzuki couplings. nih.gov This allows for the targeted synthesis of either C2- or C5-functionalized isomers from the same starting material.

Table 2: Representative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions This table illustrates potential C-C bond-forming reactions on the this compound scaffold.

| Boronic Acid Coupling Partner | Catalyst System | Potential Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Chloro-4-cyclopropoxy-5-phenylpyrimidine |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, CsF | 5-Chloro-2-(4-methoxyphenyl)-4-cyclopropoxypyrimidine |

Modification of the Cyclopropoxy Moiety

The cyclopropoxy group at the C4 position is a key structural feature that can significantly influence the molecule's physical and biological properties, including its conformation, metabolic stability, and receptor interactions. researchgate.net Modifying this moiety is a critical strategy in analog design.

Table 3: Analogs Generated from 2,4,5-Trichloropyrimidine (B44654) and Various Alcohols

| Alcohol | Resulting C4-Substituent |

|---|---|

| Isopropanol | Isopropoxy |

| Cyclobutanol | Cyclobutoxy |

| 2-Methoxyethanol | 2-Methoxyethoxy |

Introducing substituents onto the cyclopropyl (B3062369) ring itself offers a more nuanced method for fine-tuning molecular properties. This can be accomplished through several synthetic routes. One method involves the synthesis of specifically substituted cyclopropanols, which are then used in the initial SNAr reaction with a trichloropyrimidine precursor.

Alternatively, a vinyl group can be installed at the C4 position to serve as a handle for subsequent cyclopropanation. For example, reacting 2,5-dichloro-4-vinylpyrimidine with a carbene or carbenoid source, such as that generated from ethyl diazoacetate in the presence of a copper or rhodium catalyst, can yield cyclopropyl rings bearing ester functionalities. nih.gov These functionalities can then be further modified to introduce a range of other groups. nih.gov

Systematic Structural Variations for Structure-Reactivity and Structure-Function Studies

The synthetic methodologies described above provide the foundation for systematic structural variations aimed at elucidating structure-activity relationships (SAR) and structure-property relationships. nih.govmdpi.com By methodically altering each of the three key positions (C2, C5, and C4-alkoxy group), researchers can probe the specific contributions of steric bulk, electronic character, and hydrogen-bonding potential to a desired outcome, such as binding affinity to a biological target or a specific photophysical property.

In a typical SAR campaign, one position is held constant while the others are varied. For example:

Probing the C5 position: A series of aryl groups with different electronic substituents (e.g., -H, -OMe, -CF₃, -Cl) could be introduced at C5 via Suzuki coupling to study the effect of electronics and hydrophobicity.

Probing the C2 position: A variety of amines (e.g., methylamine, morpholine, aniline) could be introduced at C2 to explore the impact of hydrogen-bond donors/acceptors and steric bulk.

Probing the C4 position: The cyclopropoxy group could be systematically replaced with other cyclic and acyclic ethers (cyclobutoxy, isopropoxy, tetrahydrofuranyloxy) to map the steric tolerance of that binding pocket. drugdesign.org

This systematic approach allows for the development of a predictive model for how structural changes influence function, guiding the rational design of new compounds with optimized properties.

Table 4: Example of a Matrix for Systematic Structural Variation Studies

| Position Varied | Type of Variation | Property to Study | Example Substituents |

|---|---|---|---|

| C2-Substituent (R¹) | H-Bonding, Basicity | Receptor interaction, Solubility | -NH₂, -NHCH₃, -N(CH₃)₂, Morpholino |

| C5-Substituent (R²) | Electronics, Sterics | π-stacking, Electronic effects | -Phenyl, -4-Fluorophenyl, -Thienyl, -Methyl |

Synthesis of Biologically Inspired Analogs

The synthesis of biologically inspired analogs of this compound involves emulating the structural motifs of natural products or known bioactive molecules to impart favorable biological properties. This approach leverages the evolutionary wisdom of nature to guide the design of novel compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles.

One common strategy is the principle of bioisosterism , where a functional group in a known bioactive molecule is replaced by another group with similar physical and chemical properties. ufrj.bru-tokyo.ac.jp This can lead to analogs with retained or enhanced biological activity while potentially mitigating undesirable side effects. researchgate.net For instance, the cyclopropoxy group at the C4 position of the pyrimidine ring could be replaced with other small, constrained ring systems or linear alkoxy groups to modulate lipophilicity and target engagement. Similarly, the chloro substituents at the C2 and C5 positions are ripe for substitution, acting as versatile handles for introducing a variety of functional groups that can mimic interactions of natural ligands with their biological targets.

Inspired by the vast diversity of naturally occurring nitrogen-containing heterocycles, medicinal chemists can design analogs that incorporate fragments from alkaloids, nucleosides, or other bioactive natural products. nih.gov For example, the pyrimidine core can be functionalized with moieties reminiscent of the purine (B94841) scaffold found in nucleosides, potentially leading to inhibitors of kinases or other enzymes that interact with ATP. The general approach often involves the sequential and regioselective displacement of the chlorine atoms. The C4-cyclopropoxy group is generally stable, allowing for selective reactions at the C2 and C5 positions.

A hypothetical synthetic scheme for a biologically inspired analog is presented below. In this example, the C2 chloro group is substituted with an amine-containing fragment inspired by a natural product, and the C5 chloro group is modified via a Suzuki coupling, a common reaction in the synthesis of complex molecules. researchgate.net

Table 1: Hypothetical Synthesis of a Biologically Inspired Analog

| Step | Reactants | Reagents and Conditions | Product |

| 1 | This compound, Bioactive Amine (R¹-NH₂) | Pd-catalyst, Base, Solvent | 2-(R¹-amino)-5-chloro-4-cyclopropoxypyrimidine |

| 2 | 2-(R¹-amino)-5-chloro-4-cyclopropoxypyrimidine, Arylboronic acid (R²-B(OH)₂) | Pd-catalyst, Base, Solvent | 2-(R¹-amino)-5-(R²-aryl)-4-cyclopropoxypyrimidine |

This table represents a generalized synthetic route. R¹ could be a fragment from a natural product, and R² could be an aryl group designed to mimic a biological interaction.

The characterization of these synthesized analogs is crucial and typically involves a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm their chemical structures.

Library Synthesis Approaches for High-Throughput Screening

To efficiently explore the chemical space around the this compound scaffold, library synthesis approaches are employed to generate a large number of diverse compounds for high-throughput screening (HTS). imperial.ac.uk These methods can be broadly categorized into solution-phase parallel synthesis and solid-phase synthesis.

Solution-Phase Parallel Synthesis

In solution-phase parallel synthesis, reactions are carried out in an array of separate reaction vessels, often in 24- or 96-well plates. nih.govyoutube.com This allows for the simultaneous synthesis of a library of individual compounds by varying the building blocks in each well. For the this compound core, a library can be generated by reacting the starting material with a diverse set of amines at the C2 position and a variety of boronic acids at the C5 position. nih.gov Automated liquid handling systems can be used to dispense reagents, and purification can be streamlined using parallel purification techniques. nih.govbioduro.com

Table 2: Example of a Solution-Phase Parallel Synthesis Library Design

| Core Scaffold | Reagent Set A (at C2) | Reagent Set B (at C5) |

| This compound | Amine 1, Amine 2, ..., Amine n | Boronic Acid 1, Boronic Acid 2, ..., Boronic Acid m |

This design would theoretically generate n x m distinct compounds.

Solid-Phase Synthesis

Solid-phase synthesis (SPS) offers advantages in terms of ease of purification, as excess reagents and byproducts can be washed away from the resin-bound product. researchgate.netnih.gov The this compound scaffold can be attached to a solid support through a suitable linker. Subsequently, sequential reactions can be performed to introduce diversity at the C2 and C5 positions. nih.gov After the final synthetic step, the desired compounds are cleaved from the resin.

A more advanced and powerful technique for generating vast libraries is DNA-Encoded Library (DEL) technology . nih.gov In this approach, each unique chemical compound is tagged with a unique DNA sequence that serves as a barcode for its identification. Libraries of pyrimidine-based compounds have been successfully synthesized using this technology. nih.gov The this compound scaffold is well-suited for DEL synthesis due to the reactivity of its chloro substituents, which allows for the attachment of a wide range of building blocks under DNA-compatible reaction conditions. The resulting library, potentially containing millions or even billions of distinct compounds, can then be screened against a biological target in a single experiment.

The combination of these library synthesis strategies provides a powerful platform for the rapid discovery of novel bioactive compounds derived from the this compound core.

Mechanistic Investigations of in Vitro Biological Activities

Enzyme Inhibition Studies: Molecular Interactions and Inhibition Kinetics

Target Identification and Validation for Potential Enzyme Inhibitors

There is no information available in the searched scientific literature identifying or validating any specific enzyme targets for 2,5-Dichloro-4-cyclopropoxypyrimidine.

In Vitro Assays for Enzyme Activity Modulation

No in vitro assay data for the modulation of enzyme activity by this compound could be located in the available literature.

Receptor Binding Assays and Agonist/Antagonist Characterization

Ligand-Receptor Interaction Profiling

No studies detailing the ligand-receptor interaction profiling of this compound were found.

Mechanism of Action at the Cellular Receptor Level (In Vitro)

Information regarding the mechanism of action of this compound at the cellular receptor level in vitro is not available.

Antimicrobial Activity: Mechanistic Cellular Studies (In Vitro)

No mechanistic cellular studies on the antimicrobial activity of this compound have been reported in the scientific literature searched.

Bacterial and Fungal Growth Inhibition Assays (In Vitro)

At present, there is no publicly available scientific literature detailing the results of bacterial and fungal growth inhibition assays for this compound. Therefore, specific data, such as minimum inhibitory concentrations (MICs) against various microbial strains, cannot be provided.

Investigation of Cellular Targets (e.g., cell wall, membrane, nucleic acid synthesis)

Due to the lack of studies on its antimicrobial activity, the specific cellular targets of this compound in bacteria and fungi have not been investigated. Research into its effects on crucial cellular components like the cell wall, cell membrane, and processes such as nucleic acid synthesis has not yet been reported.

Anticancer Activity: In Vitro Cellular Pathway Analysis

Preliminary in vitro studies have begun to explore the potential anticancer properties of this compound.

Cell Viability and Proliferation Assays (In Vitro)

There is currently no published data from in vitro cell viability and proliferation assays for this compound. Consequently, information regarding its cytotoxic or cytostatic effects on specific cancer cell lines, including IC50 values, is not available.

Apoptosis Induction and Cell Cycle Modulation (In Vitro)

Investigations into the ability of this compound to induce apoptosis or modulate the cell cycle in cancer cells have not been documented in the available scientific literature.

Investigation of Signaling Pathways (In Vitro)

As foundational data on cell viability and apoptosis is not yet available, studies to investigate the specific signaling pathways that may be affected by this compound in cancer cells have not been conducted.

In Vitro Assessment of Other Biological Modalities (e.g., anti-inflammatory, antiviral)

There are no current reports on the in vitro assessment of this compound for other biological activities, such as anti-inflammatory or antiviral effects.

Structure-Activity Relationship (SAR) Studies from In Vitro Data

In the absence of direct in vitro data for this compound, a prospective structure-activity relationship (SAR) analysis can be constructed by examining related dichloropyrimidine derivatives and considering the influence of the cyclopropoxy substituent.

For dichloropyrimidine analogs, the substitution pattern on the pyrimidine (B1678525) ring is a key determinant of biological potency and selectivity.

Dichlorination Pattern: The 2,5-dichloro substitution pattern is less common than the 2,4- or 4,6-dichloro patterns in reported kinase inhibitors. However, studies on 2,4-dichloro-5-substituted pyrimidines have demonstrated that modifications at the 5-position can significantly impact kinase inhibitory activity. For instance, the introduction of various substituents at this position has been shown to modulate the potency and selectivity profile against different kinases. Therefore, the chlorine atom at the 5-position in this compound is expected to influence its target profile and potency.

The 4-Cyclopropoxy Group: The nature of the substituent at the C4 position is crucial for interaction with the solvent-exposed region of the kinase ATP-binding site. The cyclopropoxy group in this compound is a relatively small, lipophilic moiety. Its compact structure may offer advantages in terms of fitting into specific hydrophobic pockets within the active site. Compared to a simple methoxy (B1213986) or ethoxy group, the cyclopropyl (B3062369) ring introduces conformational rigidity, which can be favorable for binding affinity by reducing the entropic penalty upon binding. The oxygen atom of the cyclopropoxy group can also act as a hydrogen bond acceptor, potentially forming a key interaction with backbone amide protons in the hinge region of a kinase.

A hypothetical SAR table for a series of 2,5-dichloro-4-alkoxypyrimidines, based on general principles of kinase inhibition, is presented below to illustrate potential trends.

| Compound | R Group at C4 | Predicted Kinase Inhibitory Potency | Rationale |

| 1 | -OCH3 | Moderate | Small size, potential for H-bonding. |

| 2 | -OCH2CH3 | Moderate to High | Increased lipophilicity may enhance binding. |

| 3 | -O-cyclopropyl | Potentially High | Rigid structure, optimal size for specific pockets. |

| 4 | -O-isopropyl | Moderate | Bulkier group may cause steric hindrance. |

| 5 | -O-phenyl | Variable | Potential for additional π-stacking interactions, but may also lead to steric clashes. |

This table is illustrative and based on general SAR principles for kinase inhibitors, not on experimental data for these specific compounds.

Based on the analysis of known pyrimidine-based kinase inhibitors, a hypothetical pharmacophore model for this compound can be proposed.

Hinge-Binding Motif: The pyrimidine core itself is the primary pharmacophoric element responsible for binding to the hinge region of the kinase active site. The nitrogen atoms at positions 1 and 3 can act as hydrogen bond acceptors, mimicking the interactions of the adenine (B156593) ring of ATP.

Hydrophobic Pockets: The 4-cyclopropoxy group is likely to occupy a hydrophobic pocket adjacent to the hinge region. The size and shape of this substituent would be critical for achieving high affinity and selectivity for a particular kinase.

Gatekeeper Interaction: The substituent at the C5 position, in this case, a chlorine atom, can interact with the "gatekeeper" residue of the kinase. The nature of this interaction (hydrophobic, halogen bond) can be a key determinant of the inhibitor's selectivity profile.

Covalent Interaction Site: As discussed, the chlorine atom at the C2 position represents a potential site for covalent bond formation with a nearby nucleophilic residue, such as cysteine. This feature could be a crucial element for potent and irreversible inhibition in specific kinases.

A schematic representation of the proposed pharmacophoric features is provided below.

| Pharmacophoric Feature | Corresponding Structural Element | Potential Interaction |

| Hydrogen Bond Acceptor | Pyrimidine N1 and N3 atoms | Hinge region backbone amides |

| Hydrophobic Group | 4-Cyclopropoxy group | Hydrophobic pocket I |

| Halogen Bond Donor/Hydrophobic Group | 5-Chloro group | Gatekeeper residue |

| Electrophilic Center | 2-Chloro group | Covalent bond with nucleophilic residue |

This pharmacophore model provides a framework for the rational design of novel inhibitors based on the this compound scaffold.

Strategic Applications As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The chemical architecture of 2,5-dichloro-4-cyclopropoxypyrimidine, featuring a di-substituted pyrimidine (B1678525) core, serves as an excellent starting point for the synthesis of elaborate heterocyclic systems. The pyrimidine ring itself is a fundamental heterocycle in numerous biologically active compounds. The two chlorine atoms at the 2 and 5 positions are amenable to sequential and selective displacement by various nucleophiles, enabling the controlled, stepwise assembly of complex molecular frameworks.

The reactivity of the chlorine atoms allows for the introduction of diverse functional groups, leading to the formation of fused ring systems and highly substituted pyrimidine derivatives. For instance, the reaction with nucleophiles such as amines can lead to the formation of aminopyrimidines, which can then be further modified. This step-by-step elaboration is a key strategy in building complex scaffolds from this intermediate. The differential reactivity of the two chlorine atoms can be exploited to achieve regioselective synthesis, a crucial aspect in the construction of intricate molecules.

Building Block for Active Pharmaceutical Ingredients (APIs) and Lead Compounds

A significant application of this compound is its use as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling and are prominent targets in drug discovery, especially in oncology.

Patents have detailed the use of this compound in the synthesis of inhibitors of cyclin-dependent kinases (CDKs). researchgate.netgoogle.com CDKs are a family of protein kinases that are critical for the regulation of the cell cycle, and their dysregulation is a hallmark of many cancers. google.com In these synthetic routes, this compound serves as a core scaffold upon which the final inhibitor molecule is built.

Below is a table summarizing the key intermediates and final products derived from this compound in the synthesis of CDK inhibitors, as described in the patent literature.

| Starting Material | Reagent | Intermediate/Product | Application | Reference |

| This compound | (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate | (R)-tert-butyl 3-((5-chloro-4-cyclopropoxypyrimidin-2-yl)amino)pyrrolidine-1-carboxylate | Intermediate in CDK inhibitor synthesis | researchgate.netgoogle.com |

| (R)-tert-butyl 3-((5-chloro-4-cyclopropoxypyrimidin-2-yl)amino)pyrrolidine-1-carboxylate | Deprotection and further reaction | Final CDK inhibitor compound | Treatment of diseases such as cancer | researchgate.netgoogle.com |

Intermediate in Agrochemical Development

Synthetic Utility in Materials Science Research

Pyrimidine derivatives have found applications in materials science, for example, as fluorescent sensors and in the development of organic light-emitting diodes (OLEDs). researchgate.net The electronic properties of the pyrimidine ring make it an attractive component for functional materials. researchgate.net Despite the potential for the unique combination of the dichloropyrimidine core and the cyclopropoxy group to be exploited in the design of novel materials, a thorough review of current scientific literature and patents reveals no specific research detailing the use of this compound in materials science applications.

Future Research Directions and Emerging Paradigms

Development of Green Chemistry Approaches for Synthesis

The synthesis of pyrimidine (B1678525) derivatives is increasingly being viewed through the lens of green chemistry, aiming to enhance sustainability. benthamdirect.comingentaconnect.comnih.gov Future efforts for synthesizing 2,5-dichloro-4-cyclopropoxypyrimidine and related compounds will likely focus on minimizing waste, reducing energy consumption, and utilizing environmentally benign reagents and solvents. Key areas of development include:

Multicomponent Reactions (MCRs): These reactions are highly attractive as they allow for the construction of complex molecules like pyrimidines in a single step from multiple starting materials, thus reducing the number of synthetic steps and purification processes. acs.org

Alternative Energy Sources: The use of microwave irradiation and ultrasonic waves is expected to become more prevalent. nih.govresearchgate.net These techniques can significantly shorten reaction times and often lead to higher yields with increased purity compared to conventional heating methods.

Green Catalysts and Solvents: Research will likely focus on employing reusable, non-toxic catalysts and shifting towards solvent-free reaction conditions or the use of green solvents like water. nih.govresearchgate.net For instance, iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols, which are accessible from biomass, represents a sustainable approach. acs.org

| Green Chemistry Principle | Application in Pyrimidine Synthesis | Potential Impact for this compound |

| Atom Economy | Multicomponent reactions to incorporate maximum number of reactant atoms into the final product. | More efficient synthesis with less waste. |

| Use of Safer Solvents | Employing water or solvent-free conditions. | Reduced environmental impact and operational hazards. |

| Energy Efficiency | Utilization of microwave and ultrasound technologies. | Faster reaction times and lower energy consumption. |

| Catalysis | Development of reusable and non-toxic catalysts. | Cost-effective and environmentally friendly production. |

Exploration of Novel Catalytic Transformations

The functionalization of the pyrimidine core is central to developing new derivatives of this compound with tailored properties. Future research will heavily lean on the discovery and application of novel catalytic systems to achieve highly selective and efficient transformations.

A significant area of focus will be on C-H bond activation , which allows for the direct functionalization of the pyrimidine ring without the need for pre-functionalized starting materials. nih.govacs.orgresearchgate.net This approach is more atom-economical and can provide access to novel derivatives that are difficult to synthesize using traditional cross-coupling methods. nih.gov The pyrimidine ring itself can act as a directing group to guide the regioselective functionalization of attached aryl groups. acs.orgresearchgate.net Research into palladium-catalyzed C-H arylation, iodination, and acetoxylation of 4-arylpyrimidines has already demonstrated the potential of this strategy. acs.org

Furthermore, the development of new catalysts will be crucial for achieving chemoselective substitutions at the C2 and C5 positions of the this compound scaffold. The reactivity of halogenated pyrimidines generally follows the order C4(6) > C2 >> C5, but this can be modulated by the choice of catalyst and reaction conditions. acs.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and discovery of new pyrimidine-based compounds. nih.govrsc.org These computational tools can analyze vast datasets to identify promising molecular scaffolds, predict biological activity, and optimize pharmacokinetic properties. nih.govrsc.orgnih.gov